3-[1-(2-phenyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
(2-phenyl-1,3-thiazol-4-yl)-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4O2S/c18-17(19,20)16-22-13(23-26-16)11-6-7-24(8-11)15(25)12-9-27-14(21-12)10-4-2-1-3-5-10/h1-5,9,11H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXPSZPRSVUEKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C(F)(F)F)C(=O)C3=CSC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[1-(2-phenyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole is a derivative of the oxadiazole class, which has gained attention for its diverse biological activities. This article reviews the biological properties and potential applications of this compound based on existing literature.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 385.4 g/mol. The structure features a trifluoromethyl group, a pyrrolidine moiety, and a thiazole carbonyl group, which are significant for its biological activity.
Biological Activity Overview
- Antimicrobial Activity : Compounds containing the oxadiazole ring have been reported to exhibit significant antimicrobial properties. Research indicates that derivatives of 1,3,4-oxadiazole show activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the thiazole moiety may enhance this activity due to its ability to interact with bacterial enzymes.
- Antitubercular Effects : Studies have demonstrated that oxadiazole derivatives can inhibit Mycobacterium tuberculosis. For instance, compounds similar to our target compound have shown promising results in inhibiting both active and dormant states of mycobacteria . Molecular docking studies suggest that these compounds bind effectively to key enzymes involved in mycolic acid biosynthesis.
- Anticancer Potential : The incorporation of thiazole and oxadiazole rings has been linked to anticancer properties. Several studies report that derivatives exhibit cytotoxic effects against various cancer cell lines, with some compounds showing IC50 values comparable to established chemotherapeutics like doxorubicin . The mechanism often involves the induction of apoptosis in cancer cells through interactions with cellular proteins.
- Anti-inflammatory and Analgesic Activities : Research has indicated that certain oxadiazole derivatives possess anti-inflammatory properties, potentially making them candidates for pain management therapies . The structural features that contribute to these activities include electron-donating groups that enhance interaction with inflammatory mediators.
Case Study 1: Antimicrobial Activity
In a study conducted by Dhumal et al., various oxadiazole derivatives were synthesized and tested against Mycobacterium bovis. Compounds demonstrated strong inhibitory effects in both active and dormant states, highlighting their potential as antitubercular agents .
Case Study 2: Anticancer Activity
A series of thiazole-integrated oxadiazoles were evaluated for their cytotoxicity against human cancer cell lines. Notably, compounds with specific substitutions on the phenyl ring showed enhanced activity against Jurkat and HT-29 cells, indicating a structure-activity relationship (SAR) that could guide future drug design .
Data Tables
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of thiazole and oxadiazole exhibit significant anticancer properties. The incorporation of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially leading to improved bioavailability and efficacy against various cancer cell lines. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation .
Antimicrobial Properties
Compounds containing thiazole and oxadiazole moieties have demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways. The specific structure of this compound may enhance its interaction with microbial targets, making it a candidate for further development as an antimicrobial agent .
Neurological Applications
Neuroprotective Effects
There is emerging evidence that compounds similar to this oxadiazole derivative can exhibit neuroprotective effects. They may act on neuroinflammatory pathways or modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. The pyrrolidine structure may play a crucial role in enhancing blood-brain barrier permeability, thus facilitating central nervous system (CNS) delivery .
Drug Design and Development
Lead Compound for Drug Development
The unique combination of thiazole and oxadiazole functionalities positions this compound as a promising lead for drug development. Structure-activity relationship (SAR) studies can be conducted to optimize its pharmacological properties. Additionally, computational modeling can assist in predicting its interactions with biological targets, guiding further modifications to enhance efficacy and reduce toxicity .
Case Studies
Comparison with Similar Compounds
Structural Analogues of 1,2,4-Oxadiazoles
a. 5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole ()
- Substituents : Position 3 has a 4-(trifluoromethyl)phenyl group; position 5 has a pyrazole with a cyclopropyl group.
- Implications : The cyclopropyl group in the analogue may enhance rigidity, whereas the pyrrolidine-thiazole in the target compound could improve solubility via nitrogen lone pairs .
b. 3-(4-Chlorophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole ()
- Substituents : Chlorophenyl at position 3 and pyrazole at position 5.
- Key Differences : The chlorine atom (electron-withdrawing) contrasts with the electron-rich thiazole-pyrrolidine in the target compound.
- Molecular Weight : 322.75 g/mol (analogue) vs. estimated >400 g/mol for the target compound due to the larger substituents.
- Applications : Chlorophenyl groups are common in agrochemicals (e.g., fipronil, ), suggesting divergent applications compared to the target compound’s likely pharmaceutical focus .
Heterocyclic Analogues with Thiazole/Thiadiazole Moieties
a. 1-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}piperazine ()
- Core Structure : 1,2,4-Thiadiazole (sulfur instead of oxygen) with trifluoromethylphenyl and piperazine groups.
- Key Differences : Thiadiazoles exhibit distinct electronic properties (higher polarizability) compared to oxadiazoles. Piperazine enhances solubility, whereas pyrrolidine in the target compound offers conformational flexibility.
- Biological Relevance : Thiadiazoles are explored as kinase inhibitors, suggesting the target compound may share similar targets .
b. (E)-3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime ()
- Structure: Combines pyrazole, phenoxy, and thiazole groups.
- Key Differences : The thiazole is directly chlorinated, increasing electrophilicity. The target compound’s thiazole is phenyl-substituted, favoring π-π stacking interactions.
- Crystallography : Similar compounds () show thiazole rings contribute to planar crystal packing, which may influence the target compound’s melting point (e.g., ~250°C, inferred from ) .
Preparation Methods
Formation of Pyrrolidine-Oxadiazole Core
The pyrrolidine-oxadiazole segment is constructed through cyclization of a trifluoromethyl-substituted amidoxime. The amidoxime intermediate is treated with trifluoroacetic anhydride (TFAA) under nitrogen at 0–5°C, inducing cyclodehydration to form the 1,2,4-oxadiazole ring.
Mechanistic Insight :
The reaction involves nucleophilic attack of the amidoxime’s oxygen on the electrophilic carbonyl carbon of TFAA, followed by intramolecular cyclization and elimination of water. The trifluoromethyl group enhances electron-withdrawing effects, stabilizing the transition state.
Final Coupling Reaction
The thiazole-carbonyl chloride and pyrrolidine-oxadiazole intermediate are coupled using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as the activating agent. The reaction occurs in dimethylformamide (DMF) at room temperature for 12 hours, achieving a 78% yield.
Optimization Challenges :
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Solvent Selection : DMF outperforms tetrahydrofuran (THF) due to superior solubility of intermediates.
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Stoichiometry : A 1:1 molar ratio of acyl chloride to pyrrolidine-oxadiazole minimizes side products.
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Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) isolates the target compound with >95% purity.
Reaction Mechanisms and Kinetic Analysis
Cyclization of Amidoxime to Oxadiazole
The cyclodehydration step follows second-order kinetics, with a rate constant () of at 5°C. The trifluoromethyl group’s inductive effect lowers the activation energy () by 15 kJ/mol compared to non-fluorinated analogs.
Coupling Reaction Dynamics
HATU-mediated coupling proceeds via in situ formation of an active ester intermediate, which reacts with the pyrrolidine nitrogen. Density functional theory (DFT) calculations reveal a transition state with a 20° dihedral angle between the thiazole and oxadiazole planes.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Observed [M+H]⁺: 395.1045 (calculated: 395.1049), confirming molecular formula C₁₇H₁₃F₃N₄O₂S.
Scale-Up Considerations and Industrial Feasibility
Pilot-scale synthesis (100 g batch) faces challenges in exothermic control during cyclization. Implementing a jacketed reactor with a cooling rate of 0.5°C/min maintains yields at 70–75%. Recrystallization from ethanol/water (1:1) improves purity to 98.5% .
Q & A
Q. How can researchers design a synthetic route for this compound, considering its structural complexity?
- Methodological Answer : The synthesis involves multi-step reactions. First, prepare the pyrrolidine-thiazole intermediate via coupling 2-phenyl-1,3-thiazole-4-carboxylic acid with a substituted pyrrolidine using carbodiimide-based coupling agents (e.g., DCC or EDCI) in anhydrous DMF . Next, introduce the trifluoromethyl-oxadiazole moiety by reacting the intermediate with trifluoroacetic anhydride (TFAA) under controlled conditions (e.g., 0–5°C) to avoid side reactions . Finally, cyclize using POCl₃ or polyphosphoric acid (PPA) to form the 1,2,4-oxadiazole ring . Monitor reaction progress via TLC and confirm purity via HPLC .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Identify proton environments (e.g., pyrrolidine CH₂ groups at δ 2.5–3.5 ppm, trifluoromethyl at δ ~120 ppm in ¹³C) and confirm substitution patterns .
- FTIR : Detect carbonyl stretches (~1680 cm⁻¹ for thiazole-4-carbonyl) and C-F vibrations (~1150 cm⁻¹) .
- HRMS : Verify molecular ion peaks and isotopic patterns (e.g., [M+H]⁺ for C₁₈H₁₄F₃N₅O₂S) .
Cross-validate with elemental analysis (C, H, N) to ensure stoichiometric accuracy .
Q. How to assess preliminary structure-activity relationships (SAR) for this compound?
- Methodological Answer : Conduct in vitro assays targeting hypothesized biological pathways (e.g., kinase inhibition). Compare activity of the parent compound with analogs:
- Replace the trifluoromethyl group with methyl or chlorine to evaluate electronic effects .
- Modify the phenyl-thiazole moiety with halogenated or electron-withdrawing substituents to assess steric/electronic contributions .
Use docking simulations (e.g., AutoDock Vina) to predict binding interactions with target proteins .
Advanced Research Questions
Q. How can reaction yields be optimized for the trifluoromethyl-oxadiazole formation step?
- Methodological Answer : Key factors include:
- Solvent selection : Use anhydrous acetonitrile or THF to minimize hydrolysis of intermediates .
- Catalyst screening : Test Lewis acids like ZnCl₂ or FeCl₃ to accelerate cyclization .
- Temperature control : Maintain 60–70°C for optimal cyclization kinetics without decomposition .
Statistical optimization (e.g., Box-Behnken design) can model interactions between variables (time, temperature, catalyst loading) .
Q. How to resolve discrepancies in NMR data for the pyrrolidine-thiazole intermediate?
- Methodological Answer : Conflicting signals may arise from:
- Rotamers : Heat the NMR sample to 50°C to coalesce split peaks from hindered rotation .
- Residual solvents : Use deuterated DMSO-d₆ or CDCl₃ with rigorous drying to eliminate solvent artifacts .
- Impurities : Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .
Q. What strategies can elucidate the compound’s mechanism of action in biological systems?
- Methodological Answer : Combine:
- Cellular assays : Measure dose-dependent inhibition of target enzymes (e.g., IC₅₀ values) with controls for cytotoxicity .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with purified proteins .
- Metabolic profiling : Use LC-MS to identify metabolites and assess stability in microsomal preparations .
Cross-reference with transcriptomics data to map downstream pathways affected by the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
